Resolvin D3

Content Navigation

Unambiguous resolution signaling requires Resolvin D3’s specific GPR32 agonism, not precursor DHA.

- Enhances macrophage phagocytosis & bacterial clearance in peritonitis models.

- Lowers arthritic joint PGE2/LTB4, enabling resolution-based RA research.

- Attenuates TRPV1-mediated pain without immune suppression.

Supply: In stock, global shipment, ≥98% purity (HPLC).

CAS Number

Product Name

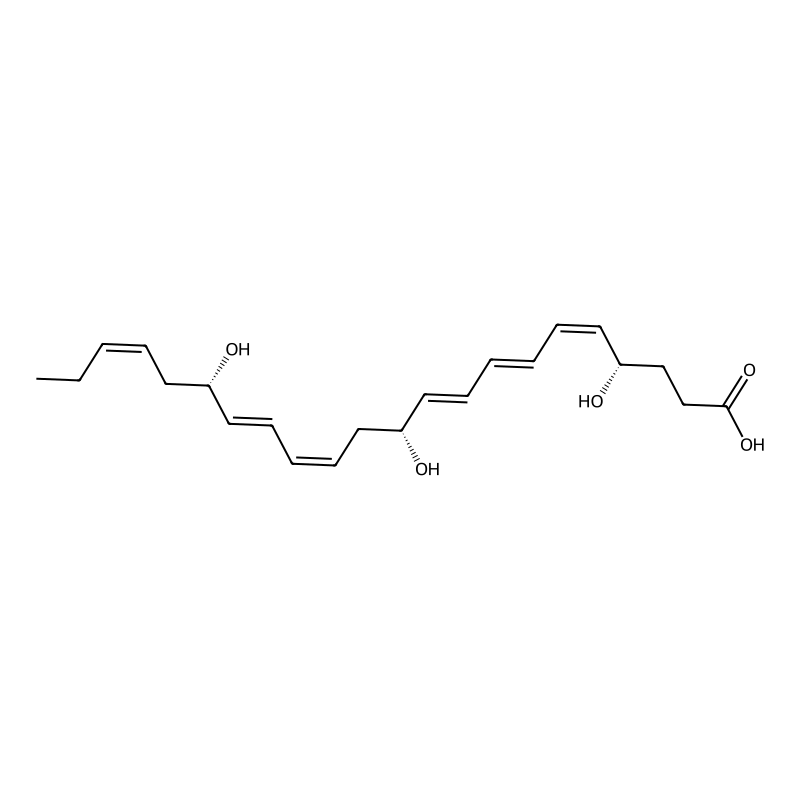

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

structure in first source

Purity

Resolvin D3 (RvD3) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2][3] As a member of the D-series resolvins, it plays a critical role in the active resolution of inflammation, a process distinct from simple anti-inflammatory suppression.[4][5] Its functions include limiting neutrophil infiltration into tissues, reducing pro-inflammatory cytokines, and enhancing the clearance of apoptotic cells and microbial pathogens by macrophages (efferocytosis and phagocytosis).[2][4][6] Unlike some other resolvins that appear early in the inflammatory response, RvD3 is notably present later in the resolution phase, suggesting a specialized role in promoting the return to tissue homeostasis.[2][4]

Research Fit

References

- [1] Dalli, J., et al. Resolvin D3 multi-level proresolving actions are host protective during infection. The FASEB Journal, 29(S1), lb363-lb363. (2015).

- [2] Dalli, J., et al. Resolvin D3 and aspirin-triggered resolvin D3 are potent immunoresolvents. Chemistry & Biology, 20(2), 188-201. (2013).

- [3] Serhan, C. N. Novel pro-resolving lipid mediators in inflammation are leads for resolution physiology. Nature, 510(7503), 92-101. (2014).

- [6] Balas, L., & Durand, T. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation. Molecules, 27(5), 1699. (2022).

Substituting Resolvin D3 with its precursor DHA, or with other D-series resolvins like RvD1 or RvD2, is inadvisable due to significant differences in stereochemistry, receptor affinity, and functional potency.[4] Each resolvin possesses a unique three-dimensional structure that dictates its interaction with specific G-protein coupled receptors, such as GPR32, leading to distinct downstream signaling and biological outcomes.[4][7] For example, the timing of RvD3's appearance late in the resolution phase suggests a different functional window compared to other resolvins.[2][4] Furthermore, its aspirin-triggered epimer, AT-RvD3, while structurally similar, exhibits different potency in certain assays, highlighting the critical importance of precise stereochemistry for bioactivity.[4] Using the precursor DHA fails to replicate these effects, as the enzymatic conversion to specific resolvins is highly regulated and context-dependent, making direct administration of the specific mediator essential for reproducible results.[5][8]

Substitution Risk

References

- [1] Dalli, J., et al. Resolvin D3 and aspirin-triggered resolvin D3 are potent immunoresolvents. Chemistry & Biology, 20(2), 188-201. (2013).

- [2] Pirault, J., & Bäck, M. Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease. Frontiers in Pharmacology, 9, 1273. (2018).

- [4] Balas, L., & Durand, T. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation. Molecules, 27(5), 1699. (2022).

- [5] Jones, H. R., et al. Omega-3 oils EPA and DHA differ in actions that tackle inflammation: Study. Atherosclerosis. (2020).

Potent Enhancement of Macrophage Phagocytosis, Equivalent to Resolvin D2

In a head-to-head comparison of D-series resolvins, RvD3 demonstrated a potent ability to enhance the phagocytosis of E. coli by human macrophages. At a concentration of 10 nM, both RvD3 and RvD2 increased phagocytosis by approximately 80% over the control group.[6] This effect was significantly greater than that observed for other D-series resolvins under the same conditions.[6]

| Evidence Dimension | Increase in macrophage phagocytosis of E. coli vs. control |

| Target Compound Data | Resolvin D3 (10 nM): ~80% increase |

| Comparator Or Baseline | Resolvin D2 (10 nM): ~80% increase |

| Quantified Difference | Equivalent high-level potency compared to RvD2; superior to other tested D-series resolvins. |

| Conditions | Human monocyte-derived macrophages, 15-minute pre-treatment with resolvins. |

This demonstrates that for applications requiring maximal enhancement of bacterial clearance by macrophages, RvD3 is one of the most potent D-series resolvins available, matching the efficacy of RvD2.

RvD2: GPR18 only

RvD4: No receptor identified

Superior Potency in Stimulating Macrophage Efferocytosis Compared to Resolvin D1 and D2

In a rank-order potency assessment for stimulating efferocytosis (the clearance of apoptotic cells), Resolvin D3 was found to be one of the most effective specialized pro-resolving mediators.[6] At a 1 nM concentration, RvD3 and Protectin D1 (PD1) were the most potent in stimulating efferocytosis by mouse bone marrow and resident macrophages, with greater activity than Maresin 1 (MaR1), Resolvin D2 (RvD2), and Resolvin D1 (RvD1).[6]

| Evidence Dimension | Rank order of potency for stimulating macrophage efferocytosis |

| Target Compound Data | Resolvin D3 (1 nM): Most potent (tied with PD1) |

| Comparator Or Baseline | Resolvin D1 and Resolvin D2 (1 nM): Less potent |

| Quantified Difference | Qualitatively ranked as more potent than both RvD1 and RvD2 in this specific cardinal resolution process. |

| Conditions | Mouse bone marrow and resident macrophages, apoptotic human neutrophils. |

For research focused on the clearance of apoptotic cells to resolve inflammation and prevent secondary necrosis, RvD3 offers a more potent tool than the more commonly studied RvD1 and RvD2.

Effective Reduction of Pro-Inflammatory Eicosanoids in Arthritic Joints

In a murine model of inflammatory arthritis, administration of Resolvin D3 led to a significant reduction of multiple pro-inflammatory lipid mediators in the joint tissue.[6] Specifically, RvD3 treatment reduced local joint levels of Leukotriene B4 (LTB4) by 34.7%, Prostaglandin E2 (PGE2) by 67.7%, Prostaglandin D2 (PGD2) by 54.3%, and Thromboxane B2 (TxB2) by 50.0% compared to vehicle-treated arthritic controls.[6]

| Evidence Dimension | Percent reduction of pro-inflammatory eicosanoids in arthritic joints vs. vehicle |

| Target Compound Data | PGE2: 67.7% reduction; PGD2: 54.3% reduction; LTB4: 34.7% reduction |

| Comparator Or Baseline | Vehicle-treated mice with K/BxN serum-induced arthritis. |

| Quantified Difference | Demonstrates substantial, multi-pathway downregulation of key inflammatory drivers. |

| Conditions | In vivo murine model of inflammatory arthritis, analysis at day 6. |

This evidence supports the selection of RvD3 for in vivo studies of inflammatory diseases like arthritis, as it demonstrates broad efficacy in suppressing the key lipid mediators that drive inflammation and pain.

Receptor-Mediated Inhibition of Neuronal Hypersensitivity

Resolvin D3 demonstrates direct action on sensory neurons by inhibiting the activity of the TRPV1 ion channel, a key component in pain and itch signaling. In cultured human dorsal root ganglion (DRG) neurons, RvD3 significantly suppressed capsaicin-induced calcium influx and the associated release of the neuropeptide CGRP.[6] This action is mediated through the G-protein coupled receptor GPR32 in humans (the cognate of murine ALX/FPR2), indicating a specific, receptor-dependent mechanism of action.[4][6]

| Evidence Dimension | Inhibition of capsaicin-induced TRPV1 activity and CGRP release |

| Target Compound Data | Significantly suppresses capsaicin-induced calcium response and CGRP release. |

| Comparator Or Baseline | Capsaicin-only treated human DRG neurons. |

| Quantified Difference | Demonstrates direct neuromodulatory and anti-nociceptive potential. |

| Conditions | Cultured human dorsal root ganglion (DRG) neurons. |

This makes RvD3 a specific tool for researchers investigating neuro-inflammation and the resolution of inflammatory or neuropathic pain, as its mechanism involves direct modulation of sensory neuron activity via a known receptor pathway.

RvD1, RvD2, RvD5: earlier appearance

In Vivo Models of Bacterial Infection and Sepsis Resolution

Given its potent, quantifiable ability to enhance macrophage-mediated phagocytosis of bacteria and reduce pro-inflammatory mediators, RvD3 is a prime candidate for studies aimed at promoting the resolution of bacterial infections, such as E. coli peritonitis, without compromising the host's antimicrobial defense.[6]

Models of Inflammatory Arthritis and Joint Disease

The demonstrated capacity of RvD3 to significantly lower levels of key inflammatory eicosanoids (PGE2, LTB4) within arthritic joints makes it a highly relevant tool for investigating novel resolution-based therapies for rheumatoid arthritis and other inflammatory joint conditions.[4]

Studies of Neuro-Inflammation and Inflammatory Pain Resolution

RvD3's specific, receptor-mediated mechanism for inhibiting TRPV1 activity in sensory neurons provides a strong basis for its use in models of inflammatory pain, neuropathic pain, or neurogenic inflammation, where targeting neuronal hypersensitivity is a key objective.[9]

Assays of Apoptotic Cell Clearance (Efferocytosis) in Chronic Inflammation

With superior potency in stimulating efferocytosis compared to other D-series resolvins, RvD3 is the logical choice for experiments designed to enhance the clearance of apoptotic debris in models where failed resolution (e.g., atherosclerosis, COPD) is a central pathological feature.[1]

Application Fit

References

- [1] Dalli, J., et al. Resolvin D3 multi-level proresolving actions are host protective during infection. The FASEB Journal, 29(S1), lb363-lb363. (2015).

- [2] Arnardottir, H. H., et al. Resolvin D3 is dysregulated in arthritis and reduces arthritic inflammation. The Journal of Immunology, 197(6), 2362-2368. (2016).

- [3] La-Fauci, G., et al. Resolvin D3 controls mouse and human TRPV1-positive neurons and preclinical progression of psoriasis. The FASEB Journal, 36(11), e22596. (2022).

- [4] Dalli, J., et al. Resolvin D3 and aspirin-triggered resolvin D3 are potent immunoresolvents. Chemistry & Biology, 20(2), 188-201. (2013).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types